3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine
Overview
Description
3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine is a chemical compound with the molecular formula C19H18INO3 It is characterized by the presence of a pyridine ring substituted with benzyloxy, iodo, and methoxybenzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine typically involves multi-step organic reactions. One common approach is the iodination of a pyridine derivative followed by the introduction of benzyloxy and methoxybenzyloxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The benzyloxy and methoxybenzyloxy groups can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium phosphate (K3PO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
3-Benzyloxy-6-iodopyridine: Lacks the methoxybenzyloxy group, making it less complex.
2-(4-Methoxybenzyloxy)pyridine: Lacks the iodo and benzyloxy groups, resulting in different reactivity and applications.
6-Iodo-2-(4-methoxybenzyloxy)pyridine: Similar but without the benzyloxy group, affecting its chemical behavior.
Uniqueness
3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, offering versatility in synthetic chemistry and potential biological activity.
Properties
IUPAC Name |
6-iodo-2-[(4-methoxyphenyl)methoxy]-3-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18INO3/c1-23-17-9-7-16(8-10-17)14-25-20-18(11-12-19(21)22-20)24-13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPMHQYQVLQCHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=CC(=N2)I)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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